N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Description
N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a synthetic compound featuring a fused bicyclic system comprising a seven-membered cycloheptane ring and a thiophene moiety. The carboxamide group at the 2-position of the thiophene ring is substituted with a cyclopentyl group, which influences its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C15H21NOS |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21NOS/c17-15(16-12-7-4-5-8-12)14-10-11-6-2-1-3-9-13(11)18-14/h10,12H,1-9H2,(H,16,17) |
InChI Key |
NXXBWRURMBKMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Substituent Variations
The nature of the N-substituent modulates target affinity and physicochemical properties:
- Cyclopentyl vs.
Functional Group Modifications
- Carboxylic Acid Derivatives: 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (compound 59) showed 80% A1AR allosteric enhancer activity, outperforming PD81,723 (28%) . The carboxylic acid group facilitates ionic interactions but may limit membrane permeability compared to carboxamides.
- Nitro Substituents: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722466-66-2) incorporates a nitro group, which is electron-withdrawing and may stabilize charge-transfer interactions in target binding .
Pharmacological and Physicochemical Profiles
Target Engagement
- AKT1 Inhibition : T187’s scaffold (3-carboxamide) shows moderate AKT1 inhibition, but 2-carboxamide derivatives remain unexplored in this context .
- A1AR Allosteric Modulation: 2-Amino-3-carboxamide derivatives (e.g., compound 59) demonstrate high allosteric enhancer activity, suggesting that amino groups at the 2-position may synergize with carboxamides for receptor modulation .
Physicochemical Properties
- LogP and Solubility : Cyclopentyl-substituted carboxamides are predicted to have higher logP values (~4–5) compared to hydroxyethyl or carboxylic acid derivatives (logP ~2–3), impacting bioavailability .
- Hydrogen-Bonding Capacity: Thiazole and hydroxyethyl groups increase hydrogen-bond donor/acceptor counts (e.g., TPSA = 155 Ų for nitrothiophene derivatives), enhancing solubility but reducing permeability .
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